
Nicotinato de cromo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium nicotinate is an important compound used in various scientific research applications. It is composed of chromium, an essential trace mineral, and nicotinate, a form of vitamin B3. Chromium nicotinate has been studied for its biochemical and physiological effects, and its potential uses in laboratory experiments.
Aplicaciones Científicas De Investigación
Nutrición avícola
El nicotinato de cromo se usa en la nutrición avícola. Se ha encontrado que la suplementación con cromo puede aumentar los niveles de serotonina y mejorar el estado antioxidante de las gallinas, sin efectos adversos en la secreción de otras hormonas . Esto puede ser beneficioso en la cría de aves de corral de alta densidad expuestas a muchos factores estresantes .
Regulación hormonal
El this compound se ha estudiado por sus efectos sobre la regulación hormonal. Se ha encontrado que afecta el nivel de ciertas hormonas como la insulina, el glucagón, la serotonina, la dopamina, la noradrenalina, la histamina, la T3 y la T4 .
Mejora del estado antioxidante
El this compound puede mejorar el estado antioxidante de los tejidos de las gallinas. Afecta el nivel de malondialdehído y peróxidos lipídicos, y la actividad de la superóxido dismutasa y la catalasa .
Suplementos alimenticios
El this compound se agrega para fines nutricionales en los suplementos alimenticios . También se usa en alimentos para usos nutricionales particulares .
Etiquetado de glóbulos rojos
El cromo radiactivo, que se puede obtener del this compound, se usa para etiquetar los glóbulos rojos para calcular la tasa de hemólisis .
Fertilidad y crecimiento
El this compound se ha asociado con efectos sobre la fertilidad y el crecimiento. Efectos como la disminución de la fertilidad, el conteo de espermatozoides y el deterioro del crecimiento pueden ocurrir debido a la deficiencia de cromo .
Mecanismo De Acción
Target of Action
Chromium nicotinate, also known as Chromium(III) nicotinate, primarily targets the insulin receptors in the body . Insulin is a hormone that plays a crucial role in regulating blood glucose levels. Chromium increases insulin binding to cells, increases insulin receptor density, and activates insulin receptor kinase, leading to enhanced insulin sensitivity .
Mode of Action
Chromium nicotinate potentiates insulin signaling cascades. It upregulates insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor (IR) . Upon activation by ligands, the intracellular β-subunit of IR autophosphorylates and activates the tyrosine kinase domain of the IR. This is followed by the activation and phosphorylation of regulatory proteins and downstream signaling effectors, including phosphatidylinositol 2-kinase (PI3K) .
Biochemical Pathways
Chromium nicotinate is involved in the metabolism of glucose, insulin, and blood lipids . It plays a role in the insulin-mediated reactions that help maintain normal glucose metabolism and peripheral nerve function . The IR-mediated signaling pathway involves the phosphorylation of multiple intracellular domains and protein kinases, and downstream effector molecules .
Pharmacokinetics
The pharmacokinetics of chromium nicotinate involves its absorption, distribution, metabolism, and excretion (ADME). Chromium nicotinate is rapidly absorbed into the blood and is slowly eliminated after oral administration . This could lead to the accumulation of chromium in vivo . .
Result of Action
The action of chromium nicotinate results in enhanced insulin sensitivity, which helps maintain normal glucose metabolism . In chromium deficiency, intravenous administration of chromium nicotinate results in the normalization of the glucose tolerance curve from the diabetic-like curve typical of chromium deficiency .
Action Environment
The action, efficacy, and stability of chromium nicotinate can be influenced by various environmental factors. For instance, the bioavailability and absorption of chromium can be improved with the presence of niacin (B3) . .
Análisis Bioquímico
Biochemical Properties
Chromium nicotinate plays a crucial role in biochemical reactions, particularly in the metabolism of glucose, insulin, and blood lipids. It is an essential activator of insulin-mediated reactions, helping to maintain normal glucose metabolism and peripheral nerve function . Chromium nicotinate increases insulin binding to cells, enhances insulin receptor density, and activates insulin receptor kinase, leading to improved insulin sensitivity . It interacts with various enzymes and proteins, including phosphatidylinositol 2-kinase (PI3K) and regulatory proteins involved in insulin signal transduction .
Cellular Effects
Chromium nicotinate has significant effects on various types of cells and cellular processes. It influences cell function by regulating insulin signaling pathways, gene expression, and cellular metabolism . In individuals with type 2 diabetes, chromium nicotinate supplementation has been shown to normalize the glucose tolerance curve and improve insulin sensitivity . Additionally, it supports healthy metabolism by aiding in the absorption and distribution of nutrients from food . Chromium nicotinate also exhibits anti-aging effects by reducing oxidative damage and promoting healthy cell function .
Molecular Mechanism
The molecular mechanism of chromium nicotinate involves its role as an essential nutrient in glucose, insulin, and lipid metabolism. Chromium nicotinate potentiates insulin signaling cascades by affecting effector molecules downstream of the insulin receptor . Upon activation by ligands, the intracellular β-subunit of the insulin receptor autophosphorylates and activates the tyrosine kinase domain, followed by the activation and phosphorylation of regulatory proteins and downstream signaling effectors, including PI3K . This enhances insulin sensitivity and promotes glucose uptake by cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chromium nicotinate have been observed to change over time. Chromium nicotinate is generally stable and does not degrade easily . Long-term studies have shown that chromium nicotinate supplementation can lead to sustained improvements in insulin sensitivity and glucose metabolism
Dosage Effects in Animal Models
The effects of chromium nicotinate vary with different dosages in animal models. Studies have shown that chromium nicotinate supplementation at doses of 200-800 μg/day can improve glucose metabolism and lipid profiles in animals . High doses of chromium nicotinate may lead to toxic or adverse effects, including oxidative stress and damage to cellular components . It is important to determine the optimal dosage range to maximize benefits while minimizing potential risks.
Metabolic Pathways
Chromium nicotinate is involved in several metabolic pathways, including glucose and lipid metabolism. It interacts with enzymes and cofactors such as PI3K and regulatory proteins involved in insulin signal transduction . Chromium nicotinate enhances insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor . This leads to improved glucose uptake and utilization by cells, as well as better lipid metabolism .
Transport and Distribution
Chromium nicotinate is transported and distributed within cells and tissues through various mechanisms. Once transported through the cell membrane, chromium (VI) is rapidly reduced to chromium (III), which subsequently binds to macromolecules or conjugates with proteins . Chromium (III) may be bound to transferrin or other plasma proteins, or as complexes such as glucose tolerance factor (GTF) . This facilitates its distribution and accumulation in target tissues, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of chromium nicotinate is crucial for its activity and function. Chromium nicotinate is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in insulin signaling and glucose metabolism . It may also be found in other cellular compartments, such as the nucleus, where it can influence gene expression and other cellular processes
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Chromium nicotinate can be achieved through the reaction of chromium chloride with nicotinic acid in the presence of a base.", "Starting Materials": [ "Chromium chloride", "Nicotinic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve chromium chloride in water to form a solution.", "Add nicotinic acid to the solution and stir.", "Add a base (e.g. sodium hydroxide) to the solution to adjust the pH to around 7.", "Heat the solution to around 80-90°C and stir for several hours.", "Filter the resulting solid and wash with water.", "Dry the solid in an oven at around 60°C.", "The resulting product is Chromium nicotinate." ] } | |
| 64452-96-6 | |
Fórmula molecular |
C18H15CrN3O6 |
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
chromium;pyridine-3-carboxylic acid |
InChI |
InChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9); |
Clave InChI |
KIGCABNRICVESE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Cr+3] |
SMILES canónico |
C1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.[Cr] |
| 64452-96-6 | |
Sinónimos |
chromium niacinate chromium nicotinic acid complex Cr-NAC Cr-nicotinic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![TG(16:0/18:2(9Z,12Z)/20:0)[iso6]](/img/structure/B1240866.png)

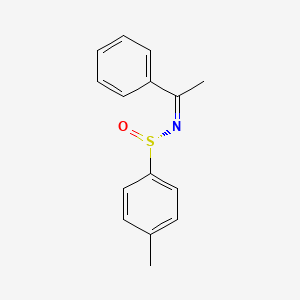
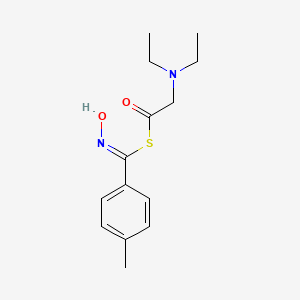
![Disodium;(6R,7R)-7-[[(2E)-2-hydroxyimino-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240872.png)
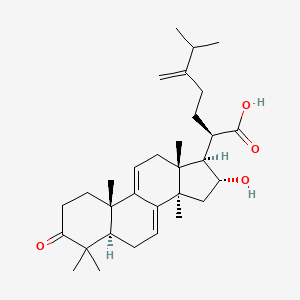
![{5-Aminomethyl-2-[2-((S)-9-chloro-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)-acetylamino]-phenoxy}-acetic acid](/img/structure/B1240878.png)
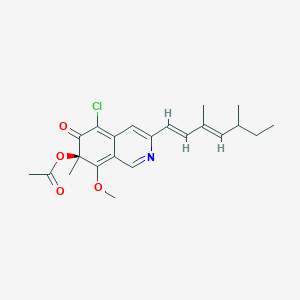
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[(E)-2-[4-(diethylaminomethyl)phenyl]ethenyl]benzamide](/img/structure/B1240881.png)

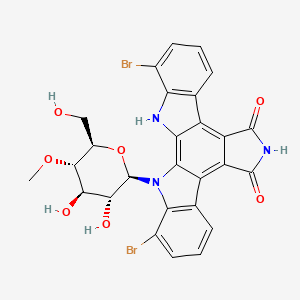
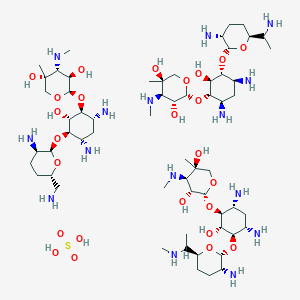
![8-[3-[1-[(3-fluorophenyl)methyl]-4-piperidinyl]-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one](/img/structure/B1240886.png)

